![molecular formula C15H17ClN2O2 B1463654 N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride CAS No. 1185301-93-2](/img/structure/B1463654.png)
N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride
Overview
Description
“N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C15H16N2O2•HCl and a molecular weight of 292.76 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O2.ClH/c1-10-6-7-15(14(16)8-10)19-13-5-3-4-12(9-13)17-11(2)18;/h3-9H,16H2,1-2H3,(H,17,18);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride” has a molecular weight of 292.76 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Antimalarial Activity
A study conducted by Werbel et al. (1986) on the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds related to the compound demonstrated excellent activity against resistant strains of malaria parasites and pharmacokinetic properties allowing for extended protection against infection, encouraging clinical trials in humans Werbel et al., 1986.
Synthesis Methodologies
Teng Da-wei (2011) described a synthesis process for 4-Choloro-2-hydroxyacetophenone, a compound related to N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride, highlighting the synthetic routes that can be potentially applied for the latter Teng Da-wei, 2011.
Analgesic and Antimicrobial Activities
Research by Sahu et al. (2009) on novel isoxazole derivatives, synthesized from compounds structurally similar to N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride, showed significant analgesic and antimicrobial activities Sahu et al., 2009.
Chemoselective Acetylation
Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, a process relevant to the synthesis and modification of N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride Magadum & Yadav, 2018.
Safety and Hazards
properties
IUPAC Name |
N-[3-(2-amino-4-methylphenoxy)phenyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-10-6-7-15(14(16)8-10)19-13-5-3-4-12(9-13)17-11(2)18;/h3-9H,16H2,1-2H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBIXAVFNJXYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)NC(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185301-93-2 | |
Record name | Acetamide, N-[3-(2-amino-4-methylphenoxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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